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Compound of Interest

Compound Name: Sanggenon O

Cat. No.: B15578734

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available in vivo toxicity data for
Sanggenon O and related compounds derived from the root bark of Morus alba. Due to the
limited public availability of specific quantitative toxicity data for Sanggenon O, this guide
utilizes data from studies on standardized Morus alba root bark extracts and other purified
bioactive compounds from the same source, such as Morusin, to provide a relevant
toxicological context.

Comparative Toxicity Data

The following table summarizes the available in vivo toxicity data for a standardized Morus alba
root bark extract (MA60), rich in sanggenons, and the purified compound Morusin. It is
important to note that direct LD50 values for Sanggenon O from standardized acute toxicity
studies are not readily available in the public domain.
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from search
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100 mg/kg

Note: The LD50 value for Morusin was determined in a specific experimental context and may
not be directly comparable to a standard acute toxicity study. The MTD for the Morus alba
extract provides a valuable benchmark for the toxicity of a complex mixture containing various
sanggenons.

Experimental Protocols

The following are detailed methodologies for conducting acute and sub-chronic oral toxicity
studies, based on OECD guidelines. These protocols are provided as a reference for the type
of studies required to formally assess the in vivo toxicity of a compound like Sanggenon O.

Acute Oral Toxicity Study (Adapted from OECD
Guideline 423)

This method allows for the determination of an acute oral LD50 value.

1. Test Animals:
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Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. Females are
generally preferred.

Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.
. Housing and Feeding:

Animals are housed in standard cages under controlled temperature, humidity, and lighting
conditions.

Standard laboratory diet and water are provided ad libitum, except for a brief fasting period
before administration of the test substance.

. Administration of Test Substance:
The test substance is administered orally by gavage in a single dose.
The volume administered should not exceed a species-specific maximum.

Dosing is typically initiated at a starting dose selected from a series of fixed dose levels (e.g.,
5, 50, 300, 2000 mg/kg).

. Observation:

Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly
after dosing and periodically for at least 14 days.

Body weight is recorded at the start of the study and weekly thereafter.
. Necropsy:

All animals are subjected to a gross necropsy at the end of the observation period.

Sub-Chronic Oral Toxicity Study (Adapted from OECD
Guideline 408)

This study provides information on the potential adverse effects of repeated oral exposure to a
substance over a 90-day period.
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1. Test Animals:

e Young, healthy rodents (typically rats) of both sexes are used.

e Animals are randomly assigned to control and treatment groups.
2. Housing and Feeding:

» Similar to the acute toxicity study, animals are maintained under controlled environmental
conditions with free access to food and water.

3. Administration of Test Substance:

e The test substance is administered orally on a daily basis for 90 days.

o At least three dose levels and a concurrent control group are used.

e The highest dose should induce toxic effects but not significant mortality.

4. Observations:

o Detailed clinical observations are made daily.

» Body weight and food/water consumption are recorded weekly.

e Hematological and clinical biochemistry parameters are analyzed at the end of the study.
o Ophthalmological examinations are performed before and after the treatment period.
5. Pathology:

o All animals are subjected to a full gross necropsy at the end of the study.

o Organ weights are recorded.

» Histopathological examination of major organs and tissues is performed.

Signaling Pathway Modulations
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Sanggenon O and related compounds from Morus alba have been shown to modulate several
key signaling pathways involved in inflammation and cell proliferation. Understanding these
interactions is crucial for assessing their therapeutic potential and off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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